molecular formula C10H13BrO2 B6157545 2-(4-bromo-3-methoxyphenyl)propan-2-ol CAS No. 1403330-20-0

2-(4-bromo-3-methoxyphenyl)propan-2-ol

Cat. No. B6157545
CAS RN: 1403330-20-0
M. Wt: 245.1
InChI Key:
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Description

2-(4-Bromo-3-methoxyphenyl)propan-2-ol, also known as 4-bromo-3-methoxybenzyl alcohol, is an organic compound that has a wide range of applications in scientific research. It is a colorless liquid with a molecular weight of 190.21 g/mol, a boiling point of 166-167 °C, and a melting point of -30 °C. This compound has a wide range of uses in organic synthesis, as well as in the pharmaceutical, cosmetic, and food industries.

Scientific Research Applications

2-(4-bromo-3-methoxyphenyl)propan-2-olthoxybenzyl alcohol has been widely used in scientific research due to its versatile nature. It has been used in the synthesis of various organic compounds, such as 2-(4-bromo-3-methoxyphenyl)propan-2-olthoxybenzaldehyde and 2-(4-bromo-3-methoxyphenyl)propan-2-olthoxybenzyl chloride. It is also used in the synthesis of pharmaceuticals, cosmetics, and food additives.

Mechanism of Action

The reaction of 2-(4-bromo-3-methoxyphenyl)propan-2-olthoxybenzaldehyde and sodium methoxide in methanol yields 2-(4-bromo-3-methoxyphenyl)propan-2-olthoxybenzyl alcohol. The mechanism of the reaction involves the nucleophilic attack of the methoxide anion on the aldehyde, followed by the protonation of the intermediate to form the alcohol.
Biochemical and Physiological Effects
2-(4-bromo-3-methoxyphenyl)propan-2-olthoxybenzyl alcohol has not been studied for its biochemical and physiological effects. However, it has been used in the synthesis of pharmaceuticals, cosmetics, and food additives, which suggests that it has biological activity.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(4-bromo-3-methoxyphenyl)propan-2-olthoxybenzyl alcohol in laboratory experiments include its availability, low cost, and high yield. The main limitation of using this compound is its toxicity, which can be minimized by using appropriate safety measures.

Future Directions

Given its versatile nature, future research should focus on the biochemical and physiological effects of 2-(4-bromo-3-methoxyphenyl)propan-2-olthoxybenzyl alcohol. Additionally, further research should be conducted on the synthesis of other organic compounds using this compound as a starting material. Finally, its potential applications in the pharmaceutical, cosmetic, and food industries should be explored.

Synthesis Methods

The synthesis of 2-(4-bromo-3-methoxyphenyl)propan-2-olthoxybenzyl alcohol can be achieved by the reaction of 2-(4-bromo-3-methoxyphenyl)propan-2-olthoxybenzaldehyde and sodium methoxide in methanol. The reaction is carried out at room temperature for 1-2 hours and yields the desired product in a high yield.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(4-bromo-3-methoxyphenyl)propan-2-ol involves the conversion of 4-bromo-3-methoxybenzaldehyde to 2-(4-bromo-3-methoxyphenyl)propan-2-ol through a Grignard reaction followed by reduction.", "Starting Materials": [ "4-bromo-3-methoxybenzaldehyde", "Mg", "diethyl ether", "2-propanol", "sodium borohydride", "acetic acid" ], "Reaction": [ "Step 1: Preparation of phenylmagnesium bromide by reacting 4-bromo-3-methoxybenzaldehyde with Mg in diethyl ether", "Step 2: Addition of 2-propanol to the reaction mixture obtained in step 1 to form 2-(4-bromo-3-methoxyphenyl)propan-2-ol", "Step 3: Reduction of 2-(4-bromo-3-methoxyphenyl)propan-2-ol using sodium borohydride in the presence of acetic acid" ] }

CAS RN

1403330-20-0

Product Name

2-(4-bromo-3-methoxyphenyl)propan-2-ol

Molecular Formula

C10H13BrO2

Molecular Weight

245.1

Purity

95

Origin of Product

United States

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